molecular formula C18H19NO B8811152 1-Benzhydrylpiperidin-4-one

1-Benzhydrylpiperidin-4-one

Cat. No.: B8811152
M. Wt: 265.3 g/mol
InChI Key: QLWJYOLYCKTBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Piperidinone Chemistry

Piperidin-4-ones are a class of six-membered nitrogen-containing heterocyclic ketones that are considered "privileged structures" in medicinal chemistry. chemrevlett.commdpi.com This designation stems from their frequent appearance as a core component in numerous biologically active compounds. chemrevlett.com The piperidin-4-one framework is a versatile intermediate in the synthesis of various pharmaceuticals, including analgesics, antihistamines, and antipsychotics. researchgate.net

The chemistry of piperidin-4-ones is rich and well-established, with various synthetic methods available for their preparation, such as the Mannich condensation. chemrevlett.comresearchgate.net The ketone and the secondary amine functionalities within the piperidin-4-one ring offer reactive sites for a multitude of chemical transformations. This allows for the introduction of diverse substituents and the construction of complex molecular architectures. researchgate.net

Significance as a Heterocyclic Scaffold

1-Benzhydrylpiperidin-4-one, specifically, is a valuable heterocyclic scaffold due to the presence of the benzhydryl group attached to the piperidine (B6355638) nitrogen. This bulky, lipophilic group can significantly influence the pharmacological properties of the resulting molecules by establishing crucial interactions with biological targets. nih.gov

The ketone at the 4-position of the piperidine ring is a key functional group that can be readily transformed into other functionalities. A common and important reaction is reductive amination , where the ketone is converted into an amine. researchgate.netmdpi.commasterorganicchemistry.comlibretexts.org This reaction involves the initial formation of an imine or enamine intermediate upon reaction with an amine, followed by reduction to the corresponding amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed for this purpose, including sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, and sodium borohydride (B1222165). masterorganicchemistry.comcommonorganicchemistry.com

This transformation is particularly significant as it allows for the introduction of a diverse range of substituents at the 4-position, leading to the synthesis of a vast library of 4-aminopiperidine (B84694) derivatives. researchgate.netmdpi.com These derivatives are of great interest in drug discovery, with many exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com

The versatility of this compound as a building block is further highlighted by its use in the synthesis of various complex heterocyclic systems, including spiro compounds. nih.gov The ability to readily modify its structure makes it an important tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₁₈H₁₉NO
Molecular Weight265.35 g/mol
AppearanceSolid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents such as dichloromethane (B109758) and methanol.

Note: Physical properties such as melting and boiling points can vary depending on the purity of the compound. libretexts.orgopenstax.org

Research Findings

Research has demonstrated the utility of this compound in the synthesis of various biologically active molecules. For instance, it has been used as a starting material for the preparation of potent inhibitors of the menin-mixed lineage leukemia (MLL) interaction, which is a target for cancer therapy. nih.gov In these studies, the piperidine nitrogen was further functionalized, and the ketone was reduced to a hydroxyl group, highlighting the synthetic flexibility of this scaffold.

Furthermore, the reductive amination of N-substituted 4-piperidones, including derivatives of this compound, has been extensively explored to generate libraries of 4-aminopiperidine compounds. mdpi.com These libraries have been screened for various biological activities, leading to the identification of compounds with antifungal and other therapeutic properties. mdpi.com

The synthesis of this compound itself can be achieved through various synthetic routes. One common approach involves the N-alkylation of piperidin-4-one with benzhydryl bromide. chemicalbook.com Another method involves a multi-step sequence starting from different precursors. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-benzhydrylpiperidin-4-one

InChI

InChI=1S/C18H19NO/c20-17-11-13-19(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2

InChI Key

QLWJYOLYCKTBQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzhydrylpiperidin 4 One and Its Derivatives

Established Synthetic Pathways

Established synthetic routes to 1-Benzhydrylpiperidin-4-one primarily involve classical organic reactions that are well-documented and widely utilized for their reliability and simplicity. These methods include reductive amination, multi-component reactions, and transformations from readily available precursors.

Reductive amination is a highly effective method for synthesizing amines and is a cornerstone in the preparation of N-substituted piperidones. bu.edud-nb.info This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in the same reaction vessel to the target amine. bu.edumasterorganicchemistry.com

For the synthesis of this compound, this approach involves the reaction between 4-piperidone (B1582916) and benzhydrylamine (diphenylmethanamine). The initial reaction forms an iminium ion intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The use of NaBH₃CN can be advantageous as it is selective for the iminium ion over the ketone starting material. masterorganicchemistry.com A systematic investigation into the synthesis of N-benzhydrylpiperidin-4-amine derivatives utilized the reductive amination of benzhydrylamine with various N-substituted 4-piperidones as a key step. researchgate.net While this specific study resulted in an amine at the 4-position, the underlying principle of forming the N-benzhydryl bond via reductive amination is directly applicable.

Table 1: Representative Conditions for Reductive Amination

Reactants Reducing Agent Solvent Conditions Product Type
Ketone/Aldehyde + Primary/Secondary Amine NaBH₄, NaBH₃CN, or NaBH(OAc)₃ Ethanol (B145695), Methanol, etc. Sequential addition or one-pot Secondary or Tertiary Amine bu.edumasterorganicchemistry.com
N-Substituted 4-piperidone + Benzhydrylamine Not specified Not specified Not specified N-benzhydrylpiperidin-4-amine derivatives researchgate.net

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like piperidinones from simple, readily available starting materials in a single operation. acs.org One classic example is the Petrenko-Kritschenko piperidone synthesis, which condenses an acetonedicarboxylic acid derivative, an aldehyde (such as benzaldehyde), and ammonia. wikipedia.org This reaction is closely related to the Robinson–Schöpf tropinone (B130398) synthesis. wikipedia.org The use of benzaldehyde (B42025) in this MCR provides a direct route to a piperidinone scaffold containing a phenyl group, which is a structural component of the benzhydryl moiety.

Modern MCRs have expanded to include radical processes, allowing for the creation of highly substituted piperidinones with significant stereochemical control. acs.org For instance, three- and four-component radical and radical-organometallic processes can generate up to three C-C bonds, one C-N bond, and multiple stereocenters in a one-pot reaction. acs.org Other MCRs, catalyzed by Lewis acids like Yb(OTf)₃, can produce functionalized piperidone structures from components like dimethyl malonate and an oxime. tandfonline.com While these examples may not directly yield this compound, they demonstrate the versatility of MCRs in constructing the core piperidinone ring, which can then be further functionalized. tandfonline.comacs.org

The synthesis of this compound is frequently accomplished through the direct N-alkylation of a 4-piperidone precursor. A common starting material is 4-piperidone hydrochloride. The reaction involves the nucleophilic substitution of a benzhydryl halide, such as benzhydryl bromide, by the secondary amine of the piperidone ring. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and deprotonate the piperidone hydrochloride salt.

Alternatively, precursors like 1-Boc-4-piperidone can be used. oas.org The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, and the resulting 4-piperidone can be subsequently N-alkylated. The synthesis of related N-benzyl-4-piperidone has been achieved through a sequence involving a Michael addition followed by a Dieckmann condensation to form the piperidone ring, which is already substituted with a benzyl (B1604629) group. google.com This highlights a strategy where the N-substituent is introduced early in the synthetic sequence.

The synthesis of the benzhydrylamine precursor itself can be achieved by reacting benzonitrile (B105546) with a Grignard reagent, followed by reduction of the resulting imine. researchgate.net This provides a versatile method for creating substituted benzhydrylamine intermediates, which can then be coupled with a 4-piperidone core. researchgate.net

Multi-component Reaction Strategies in Piperidinone Synthesis

Advanced Synthetic Strategies

Advanced synthetic methods focus on achieving greater control over the molecular architecture, particularly stereochemistry.

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. wikipedia.org For derivatives of this compound that contain additional chiral centers, controlling the stereochemical outcome is critical.

Enantioselective synthesis, or asymmetric synthesis, is a specialized form of chemical synthesis that produces one enantiomer in excess of the other. wikipedia.org This can be achieved using chiral auxiliaries, chiral catalysts, or biocatalysis. wikipedia.orgmdpi.com

In the context of piperidone synthesis, an aza-Michael reaction provides a route to building the piperidine (B6355638) ring. A notable example demonstrated the synthesis of 2-substituted N-benzylic 4-piperidones via an aza-Michael cyclization. kcl.ac.uk When a chiral amine, such as S-α-phenylethylamine, was used as the nitrogen source in this protocol, it resulted in the formation of separable, diastereomeric 4-piperidone products. kcl.ac.uk This approach effectively resolves the stereochemistry at the 2-position of the piperidine ring. This strategy could be adapted by using a chiral benzhydrylamine derivative to directly install chirality during the formation of the N-benzhydryl bond.

Another powerful strategy is enantioselective organocatalysis, which uses small, chiral organic molecules to catalyze reactions. wikipedia.org Organocatalytic methods have been successfully applied to the enantioselective synthesis of 1,4-dihydropyridines through the addition of nucleophiles to pyridinium (B92312) salts, demonstrating the potential for creating chiral heterocyclic systems with high enantiomeric excess. nih.gov Similar principles could be applied to the synthesis of chiral this compound derivatives. Furthermore, iridium-catalyzed asymmetric hydrogenation is another advanced technique used to produce chiral tetrahydroquinoxaline derivatives with excellent enantioselectivities, showcasing the power of metal catalysis in asymmetric synthesis. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-Boc-4-piperidone
1-benzyl-4-piperidone hydrochloride
4-piperidone
4-piperidone hydrochloride
Acetonedicarboxylic acid
Ammonia
Benzaldehyde
Benzonitrile
Benzhydryl bromide
Benzhydrylamine (Diphenylmethanamine)
Diethylzinc
Dimethyl malonate
S-α-phenylethylamine
Sodium borohydride
Sodium cyanoborohydride
tert-butoxycarbonyl (Boc)

Stereoselective Synthesis

Diastereoselective Control

The control of diastereoselectivity is a cornerstone in the synthesis of complex substituted piperidin-4-ones, enabling the precise spatial arrangement of substituents around the piperidine core. Achieving this control is essential as the stereochemistry of the final molecule dictates its three-dimensional structure and properties.

Researchers have developed several strategies to govern the diastereochemical outcome. One approach involves a photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.gov In this method, a rapid but non-selective initial arylation is followed by a slower epimerization process. This epimerization cascade allows the product mixture to equilibrate to the most thermodynamically stable diastereomer, resulting in a high diastereomeric ratio. nih.gov The final observed distribution of diastereomers corresponds to the calculated relative energies of the isomers. nih.gov

Another effective method is the diastereoselective synthesis of 2-substituted-piperidin-4-ones through a Michael–Michael reaction sequence. researchgate.net This strategy has been employed to create precursors for optically active carbacephams, highlighting the utility of controlling stereocenters in the piperidone ring for further complex molecular construction. researchgate.net

Furthermore, the choice of reagents and reaction conditions plays a crucial role. For instance, in the synthesis of aza-C-linked disaccharide analogues from piperidine precursors, the stereochemical outcome of reduction and functionalization steps can be controlled. beilstein-journals.org The allylation of N,O acetal (B89532) intermediates derived from piperidin-3-ones has been shown to be highly diastereoselective, favoring pseudo-axial attack on the intermediate iminium ion. beilstein-journals.org Similarly, different dihydroxylation conditions (e.g., Upjohn vs. Donohoe conditions) can provide complementary diastereoselective functionalization of the alkene within the piperidine ring system. beilstein-journals.org

The following table summarizes key findings in diastereoselective methods for piperidine derivatives.

MethodKey FeaturesOutcomeReference
Photoredox Catalysis Ir(III) photoredox catalyzed C–H arylation followed by epimerization.High diastereoselectivity by forming the most stable stereoisomer. nih.gov
Michael-Michael Reaction Sequence initiated by benzylamine (B48309) on specific precursors.Diastereoselective formation of 2-substituted-piperidin-4-ones. researchgate.net
Functionalization Control Controlled reduction and functionalization of piperidine ring systems.Access to a wide range of stereochemically diverse analogues. beilstein-journals.org

Catalytic Methodologies in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, providing efficient, selective, and often more sustainable routes compared to stoichiometric methods. Various transition metals and organocatalysts have been successfully employed.

Rhodium-catalyzed reactions have proven valuable. One notable example is an α-imino carbene-initiated cascade reaction involving a 1,2-aryl/alkyl migration and annulation to produce piperidin-4-one derivatives in excellent yields. researchgate.netacs.org This protocol is characterized by high efficiency and a broad substrate scope, qualifying it as an effective tool for constructing the piperidine skeleton. researchgate.netacs.org

Gold catalysis has also emerged as a novel approach. A one-pot synthesis of piperidin-4-ols, which can be oxidized to the corresponding ketones, proceeds via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method is highly flexible and demonstrates excellent diastereoselectivity. nih.gov

Organocatalysis presents a metal-free alternative. For example, trisodium (B8492382) citrate (B86180) dihydrate has been used as an efficient, non-toxic organocatalyst for a one-pot, three-component synthesis of functionalized piperidinone derivatives. arkat-usa.org This reaction proceeds at ambient temperature in aqueous ethanol, highlighting its operational simplicity and alignment with green chemistry principles. arkat-usa.org Phosphine-catalyzed [4+2] annulation of imines with allenes is another significant organocatalytic method that furnishes a range of functionalized piperidine derivatives. acs.org

The table below details various catalytic approaches for piperidinone synthesis.

Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference(s)
Rhodium Rhodium(II) acetateα-Imino carbene cascadeHigh efficiency, excellent yields, broad scope. researchgate.netacs.org
Gold Gold(I) complexCyclization/rearrangementHigh flexibility, excellent diastereoselectivity, one-pot process. nih.gov
Organocatalyst Trisodium citrate dihydrateOne-pot three-component reactionMetal-free, non-toxic, ambient temperature, high atom economy. arkat-usa.org
Organocatalyst Chiral Phosphine[4+2] AnnulationAsymmetric catalysis, access to chiral piperidines. acs.org
Cobalt Cobalt(II) acetateC-H olefination/annulationOxidative cascade for isoindolinone synthesis, applicable to related heterocycles. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. These principles aim to reduce waste, minimize energy use, and eliminate hazardous substances. sigmaaldrich.comrsc.org

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wikipedia.orgkccollege.ac.in Reactions with high atom economy are inherently less wasteful. numberanalytics.commygreenlab.org

For the synthesis of piperidin-4-ones, multicomponent reactions (MCRs) are exemplary in maximizing atom economy. The one-pot, three-component synthesis using trisodium citrate dihydrate as a catalyst showcases high atom economy by combining multiple starting materials directly into the product structure with minimal byproduct formation. arkat-usa.org Similarly, the Mannich condensation reaction, a classic method for synthesizing piperidin-4-one skeletons, is a one-pot reaction that combines an aldehyde, a ketone, and an amine, demonstrating good atom economy. nih.gov

Another atom-efficient method is the double aza-Michael reaction, which uses divinyl ketones to access chiral 2-substituted 4-piperidone building blocks in a concise and high-yielding manner. acs.org Addition reactions, such as the Diels-Alder reaction, are inherently 100% atom-economical in theory and serve as a benchmark for designing efficient syntheses. jocpr.com

Reaction TypeDescriptionAtom Economy FeatureReference(s)
Multicomponent Reactions One-pot combination of three or more reactants.Maximizes incorporation of all starting materials into the final product. arkat-usa.orgnih.gov
Double Aza-Michael Reaction Concise reaction using divinyl ketones.Atom-efficient method to access substituted piperidones. acs.org
Rearrangement Reactions Intramolecular reorganization of atoms.Theoretically 100% atom economy as there are no byproducts. kccollege.ac.in
Catalytic Hydrogenation Addition of hydrogen across a double bond.High atom economy by adding H2 directly to the substrate. jocpr.com
Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. numberanalytics.comacsgcipr.orgnih.gov Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. mlsu.ac.inubc.ca

In the synthesis of piperidinone derivatives, progress has been made in using more benign reaction media. An organocatalyzed synthesis using trisodium citrate proceeds in aqueous ethanol, a significantly greener alternative to many chlorinated or aprotic polar solvents. arkat-usa.org Water itself is often touted as a green solvent, although its high heat of vaporization can be an energy concern. nih.govubc.ca

Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a systematic methodology for ranking solvents based on safety, health, and environmental criteria. acsgcipr.org For instance, solvents like ethanol and water are generally recommended, while others like dichloromethane (B109758) are considered problematic. acsgcipr.org The ideal approach is often a solvent-free reaction, as demonstrated in a continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone, which avoids environmental pollution from organic solvents. patsnap.com

Solvent/MediumExample ApplicationGreen AdvantageReference(s)
Aqueous Ethanol Trisodium citrate catalyzed synthesis of piperidinones.Non-toxic, biodegradable, and safer alternative to traditional organic solvents. arkat-usa.org
Ethanol Microwave-assisted synthesis of piperidinone derivatives.Renewable feedstock, lower toxicity compared to many solvents. niscpr.res.in
Solvent-Free Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidone.Eliminates solvent waste and pollution, simplifies workup. patsnap.com
Water Enzymatic synthesis of 6-APA.Non-flammable, non-toxic, and readily available. nih.govacs.org
Energy Efficiency Considerations

Designing for energy efficiency involves minimizing the energy requirements of a chemical process, which has both environmental and economic benefits. mlsu.ac.in This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwaves.

Several synthetic protocols for piperidinone derivatives have been optimized for energy efficiency. The trisodium citrate catalyzed synthesis is a prime example, as it proceeds smoothly at ambient temperature, thereby avoiding the energy costs associated with heating or cooling. arkat-usa.org

Microwave-assisted synthesis is another powerful technique for enhancing energy efficiency. In the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, microwave irradiation drastically reduced reaction times from hours to minutes while increasing yields. niscpr.res.in Microwave heating is an efficient energy source that can accelerate reactions and improve selectivity. tugab.bg

MethodKey FeatureEnergy Efficiency BenefitReference(s)
Ambient Temperature Reaction Synthesis proceeds without external heating or cooling.Minimizes energy consumption for temperature control. arkat-usa.org
Microwave-Assisted Synthesis Use of microwave irradiation to drive the reaction.Reduces reaction times from hours to minutes, increasing throughput and saving energy. niscpr.res.intugab.bg
Minimization of Chemical Derivatives and Auxiliary Substances

A key principle of green chemistry is to reduce or avoid the use of temporary derivatives, such as protecting groups, as these steps require additional reagents and generate waste. acs.orgpjoes.com One-pot reactions, tandem reactions, and cascade sequences are excellent strategies for achieving this goal.

The synthesis of piperidin-4-one derivatives has benefited significantly from such streamlined approaches. One-pot multicomponent reactions, as previously discussed, inherently avoid the isolation of intermediates, thus minimizing the use of auxiliary substances for workup and purification. arkat-usa.orgnih.gov The gold-catalyzed synthesis of piperidin-4-ols is another example of a one-pot process that combines multiple transformations (cyclization, reduction, rearrangement) in a single flask. nih.gov

Cascade reactions, such as the rhodium-catalyzed process involving migration and annulation, build molecular complexity efficiently without the need for protecting groups or the isolation of intermediates. researchgate.netacs.org By designing syntheses that proceed through sequential transformations in a single operation, chemists can significantly reduce the number of steps, reagent use, and waste generation, moving closer to an ideal synthesis. numberanalytics.com

Reactivity and Mechanistic Investigations of 1 Benzhydrylpiperidin 4 One

Reaction Patterns and Functional Group Transformations

The reactivity of 1-Benzhydrylpiperidin-4-one is primarily centered on its ketone functionality, which is susceptible to a variety of nucleophilic addition and reduction reactions. The tertiary amine, while generally stable, also exhibits characteristic reactivity.

The most common transformations involve the carbonyl group. It can be readily reduced to the corresponding secondary alcohol, 1-benzhydrylpiperidin-4-ol, using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). evitachem.comsavemyexams.com This conversion from a planar ketone to a tetrahedral alcohol introduces a new stereocenter at the C-4 position.

Another synthetically crucial reaction is reductive amination, which converts the ketone into a primary, secondary, or tertiary amine at the C-4 position. jocpr.comlibretexts.org This one-pot reaction typically involves the condensation of the ketone with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ. libretexts.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃), which are mild enough to not significantly reduce the starting ketone but are effective at reducing the intermediate iminium ion. commonorganicchemistry.com This method has been employed to synthesize a variety of N-benzhydrylpiperidin-4-amine derivatives. researchgate.net

Other nucleophilic additions to the carbonyl group are also possible. For instance, reaction with organometallic reagents like Grignard or organolithium compounds can introduce new carbon-carbon bonds at the C-4 position. The reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) yields a characteristic orange precipitate of the corresponding hydrazone, serving as a classical qualitative test for the carbonyl group. savemyexams.com

The tertiary nitrogen of the piperidine (B6355638) ring is less reactive due to the steric hindrance of the benzhydryl group. It can, however, form quaternary ammonium (B1175870) salts upon reaction with alkylating agents and can be oxidized to the corresponding N-oxide under specific conditions.

The following table summarizes key functional group transformations for this compound:

Reaction TypeReagent(s)Product
Ketone Reduction1. LiAlH₄ or NaBH₄2. H₂O workup1-Benzhydrylpiperidin-4-ol
Reductive Amination1. R-NH₂2. NaBH(OAc)₃ or NaCNBH₃4-Alkylamino-1-benzhydrylpiperidine
Wittig ReactionPh₃P=CH₂1-Benzhydryl-4-methylenepiperidine
Hydrazone Formation2,4-Dinitrophenylhydrazine (2,4-DNPH)This compound 2,4-dinitrophenylhydrazone
N-OxidationH₂O₂ or m-CPBAThis compound N-oxide

Ring System Reactivity and Transformations

The piperidine ring in this compound is a saturated heterocycle and is generally stable under many reaction conditions. It typically adopts a chair conformation to minimize steric strain. However, under specific and often vigorous conditions, the ring system can undergo transformations such as cleavage or rearrangement.

While the N-benzhydrylpiperidine ring is robust, advanced synthetic methods have demonstrated the potential for piperidine ring cleavage. For example, photooxidation in the presence of a photosensitizer can induce oxidative cleavage of N-substituted piperidines to yield acyclic aminoaldehydes. researchgate.net Electrochemical methods have also been developed that can achieve C–N bond cleavage in piperidine-containing molecules. thieme-connect.com

Furthermore, enzymatic pathways have been discovered that can catalyze C-C bond cleavage within a piperidine ring scaffold. acs.org In the biosynthesis of certain alkaloids, an oxidative retro-aza-Prins reaction has been identified, which initiates ring opening. acs.org Although these methods have not been specifically reported for this compound, they represent known reactivities of the piperidine scaffold.

The piperidone structure can also serve as a precursor for the construction of bicyclic systems. Intramolecular cyclization reactions, such as aldol (B89426) condensations or Michael additions involving substituents appropriately placed on the ring or the N-alkyl group, can lead to the formation of fused or bridged ring systems like quinolizidines or indolizidines. nih.gov For example, piperidin-4-ones are versatile reagents in three-component ring transformations to produce complex heterocyclic structures. mdpi.com

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Synthesis of this compound: The parent compound is commonly synthesized via N-alkylation of piperidin-4-one with a benzhydryl halide, such as benzhydryl bromide. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide leaving group to form the C-N bond. A base, such as potassium carbonate, is typically added to neutralize the hydrogen halide byproduct.

Mechanism of Reductive Amination: Reductive amination is a cornerstone derivatization of this compound and proceeds in two main stages. libretexts.org

Iminium Ion Formation: The reaction begins with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral carbinolamine intermediate. Under neutral or mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a resonance-stabilized iminium ion.

Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. commonorganicchemistry.com This nucleophilic attack reduces the C=N double bond and forms the final amine product. STAB is often preferred because it is selective for the iminium ion over the ketone, allowing the reaction to be performed in one pot. commonorganicchemistry.com

Mechanism of Ketone Reduction: The reduction of the ketone to an alcohol is a classic nucleophilic addition reaction. savemyexams.com

Nucleophilic Attack: A hydride ion (:H⁻) from a source like LiAlH₄ or NaBH₄ attacks the electrophilic carbonyl carbon. This is the rate-determining step. The attack forces the electron pair from the C=O π-bond onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: In a subsequent workup step, a proton source (typically water or a dilute acid) is added to the reaction mixture. The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final secondary alcohol product, 1-benzhydrylpiperidin-4-ol.

Derivatization and Analogues of 1 Benzhydrylpiperidin 4 One

Structural Modification Strategies

The piperidin-4-one core is a versatile intermediate for a wide array of chemical transformations. researchgate.net Key strategies for its structural modification include:

Reductive Amination: The ketone at the C-4 position is a prime target for modification. A common strategy is reductive amination, where the ketone is converted into an amine. For instance, new N-benzhydrylpiperidin-4-amine derivatives have been synthesized through the reductive amination of N-substituted 4-piperidones with benzhydrylamine. researchgate.net This introduces a new point for diversification on the piperidine (B6355638) ring.

Modification of the Ketone: The carbonyl group can be transformed into other functional groups. For example, piperidin-4-ones can be converted into their corresponding oximes and thiosemicarbazones, which may possess distinct biological activities. researchgate.net

Substitution on the Benzhydryl Moiety: The two phenyl rings of the benzhydryl group offer sites for substitution. Introducing electron-donating or electron-withdrawing groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is another key site for modification. While the benzhydryl group is a defining feature, in some synthetic pathways, it is introduced via N-alkylation of a piperidine precursor with bromodiphenylmethane. lookchem.com This allows for the synthesis of analogues with different N-substituents.

Formation of Fused and Bridged Heterocyclic Systems (e.g., Tropane and Azabicyclo[3.3.1]nonane analogues)

To reduce conformational flexibility and explore new chemical space, the 1-benzhydrylpiperidine scaffold has been elaborated into more rigid fused and bridged heterocyclic systems. wikipedia.orgmasterorganicchemistry.com These constrained analogues help in elucidating the bioactive conformation required for receptor binding. probes-drugs.orgacs.org

A notable strategy involves synthesizing derivatives of cis-(6-benzhydrylpiperidin-3-yl)benzylamine, which serve as precursors to bicyclic structures. acs.orgacs.org For example, intramolecular cyclization strategies have been employed to create 1,4-diazabicyclo[3.3.1]nonane derivatives. probes-drugs.orgrsc.org These bicyclo[3.3.1]nonane systems are conformationally restricted and have been investigated for their interaction with monoamine transporters. rsc.org

The formation of such bridged systems locks the molecule into a more defined three-dimensional shape, which can lead to enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net The general principle involves creating a bridge between different atoms of the initial piperidine ring, transforming the monocyclic scaffold into a bicyclic one. libretexts.orgiupac.org

Table 1: Examples of Bicyclic Systems Derived from Piperidine Scaffolds

Precursor TypeBicyclic System FormedKey FeatureReference
cis-(6-Benzhydrylpiperidin-3-yl)benzylamine derivatives1,4-Diazabicyclo[3.3.1]nonaneConformationally constrained analogue probes-drugs.orgacs.org
Substituted Bicyclo[3.3.1]nonanonesFused bis-thiazole and bis-imidazothiazole systemsCondensation with dinucleophiles rsc.org
3-Azabicyclo[3.3.1]nonaneIndole alkaloid core structuresUsed as precursors for complex natural products rsc.org

Influence of Substitution Patterns on Molecular Characteristics

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzhydrylpiperidine framework critically influence molecular properties and biological activity. acs.org

In a series of cis-3,6-disubstituted piperidine derivatives, modifications to the exocyclic N-atom at the 3-position have shown significant effects on affinity for monoamine transporters. acs.org Key findings include:

Aromatic Substitution: The presence of an electron-withdrawing group on the N-benzyl ring generally enhances potency at the dopamine (B1211576) transporter (DAT). acs.org

Heterocyclic Replacement: Replacing the phenyl ring with heterocyclic moieties, such as pyridine (B92270), can modulate activity, though sometimes resulting in moderate potency for the DAT. acs.orgnih.gov The position of the nitrogen atom within a pyridine ring, for example, is crucial for interaction with monoamine transporters. nih.gov

Stereochemistry: The stereochemistry of the substituents is vital. Enantiomers of potent racemic compounds often exhibit differential affinities for transporters, with one enantiomer typically showing significantly higher potency. acs.org For instance, the S,S-(-) enantiomer of one potent derivative displayed the highest affinity for the DAT. acs.org

Further studies on related asymmetric pyran analogues have reinforced these principles. The introduction of different aromatic and heterocyclic groups has led to compounds with varied selectivity profiles, including dopamine-norepinephrine reuptake inhibitors (DNRIs) and triple reuptake inhibitors (TUIs). nih.govresearchgate.net

Table 2: Influence of N-Benzyl Substitution on DAT Affinity in a cis-3,6-Disubstituted Piperidine Series

CompoundSubstitution on N-Benzyl GroupDAT Affinity (IC₅₀, nM)Reference
Lead Compound Unsubstituted110 acs.org
Analogue 1 4-Fluoro11.3 (as S,S-(-) enantiomer) acs.org
Analogue 2 4-Chloro17.5 acs.org
Analogue 3 4-Trifluoromethyl20.3 acs.org
Analogue 4 2-Pyridyl162 acs.org

This table is illustrative of trends described in the literature.

Design and Exploration of Novel Scaffolds

The 1-benzhydrylpiperidin-4-one structure serves as a valuable starting point for the design and exploration of entirely new molecular scaffolds. spirochem.com This process, often part of lead- and diversity-oriented synthesis, aims to generate structurally complex and diverse compound libraries to probe new areas of chemical space. bham.ac.ukresearchgate.net

Strategies for designing novel scaffolds from this core include:

Scaffold Hopping: The core piperidine ring can be replaced by other heterocyclic systems, such as tetrahydrofuran (B95107) or pyran rings, while retaining the key benzhydryl and amino functionalities. researchgate.net This has led to the discovery of new series of asymmetric tetrahydrofuran derivatives as novel monoamine transporter inhibitors. researchgate.net

Ring System Elaboration: As discussed in section 4.2, the monocyclic piperidine can be elaborated into more complex fused or bridged systems. rsc.org This fundamentally changes the scaffold's topology and rigidity.

Hybrid Scaffolds: Fragments of the this compound structure can be combined with other pharmacophores to create hybrid molecules with potentially novel biological activities. nih.gov

The ultimate goal is to move beyond simple derivatization to create unique, three-dimensional structures with drug-like properties. bham.ac.uk Computational methods are often employed to design virtual libraries based on these novel scaffolds, which are then synthesized and screened for biological activity. bham.ac.uk

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule, which fundamentally determine its geometry, reactivity, and physical properties.

Quantum chemical calculations are employed to solve the electronic Schrödinger equation for a molecule, yielding information about its energy and electronic properties. nih.gov Methods like Density Functional Theory (DFT) and ab initio ("from first principles") calculations are standard approaches. nih.govlibretexts.org

For 1-Benzhydrylpiperidin-4-one, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine the molecule's optimized geometry and electronic ground state. scirp.org Such calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), offer a systematic way to approach the exact solution of the Schrödinger equation, albeit at a higher computational cost. nih.govacs.org These calculations would provide a rigorous check on the results obtained from DFT.

A typical output from these calculations for this compound would include the parameters outlined in the following table.

Calculated PropertySignificance for this compound
Total Energy Indicates the overall stability of the molecule in its optimized geometry.
Optimized Geometry Provides precise bond lengths (C-C, C-N, C=O) and angles, defining the 3D structure.
Dipole Moment Quantifies the polarity of the molecule, arising from the C=O group and N atom.
Mulliken/NBO Charges Estimates the partial charge on each atom, identifying nucleophilic (e.g., Nitrogen) and electrophilic (e.g., Carbonyl Carbon) centers. uci.edu
Vibrational Frequencies Predicts the infrared spectrum, which can be compared with experimental data to confirm the structure.

This table represents the types of data that would be generated from quantum chemical calculations. Specific values are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukmdpi.com The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. libretexts.org

For this compound, the analysis would likely reveal:

HOMO : The highest occupied molecular orbital would likely be localized on the electron-rich parts of the molecule. This could include the π-systems of the two phenyl rings of the benzhydryl group and potentially the lone pair of electrons on the piperidine (B6355638) nitrogen atom. The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity). ufla.br

LUMO : The lowest unoccupied molecular orbital is expected to be centered on the most electron-deficient part of the molecule, which is the π* antibonding orbital of the carbonyl (C=O) group. The LUMO energy relates to the molecule's ability to accept electrons (its electrophilicity). ufla.br

HOMO-LUMO Gap : The energy gap would provide insight into the molecule's reactivity. A smaller gap generally suggests higher reactivity. cdnsciencepub.com

OrbitalExpected Location on this compoundRole in Reactivity
HOMO Phenyl rings (π-orbitals), Nitrogen lone pair (n-orbital)Electron donor (Nucleophile)
LUMO Carbonyl group (π* orbital)Electron acceptor (Electrophile)
Energy Gap (ΔE) Difference between LUMO and HOMO energiesIndicator of kinetic stability and electronic transition energy

This table describes the expected application of FMO theory to the target molecule based on established principles. Specific energy values are not available in the cited literature.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For a cyclic system like the piperidine ring, this involves studying the various ring conformations. rsc.org

The piperidine ring, like cyclohexane (B81311), can adopt several conformations, with the most significant being the chair, boat, and twist-boat forms. nih.gov The chair conformation is overwhelmingly the most stable for cyclohexane and most piperidine derivatives because it minimizes both angle strain and torsional strain (eclipsing interactions).

In this compound, the piperidine ring is expected to exist predominantly in a chair conformation . Due to the immense steric bulk of the N-benzhydryl group (two phenyl rings attached to a single carbon), it will strongly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on the ring. An axial placement of the benzhydryl group would be energetically prohibitive. The carbonyl group at the C4 position introduces some changes to the standard cyclohexane geometry, slightly flattening the ring in its vicinity, but the chair remains the preferred conformer.

The boat conformation is significantly less stable due to steric clashes between the "flagpole" hydrogens and torsional strain from eclipsed bonds. Other conformations like the twist-boat and the half-chair are intermediates in the process of ring-flipping and are higher in energy than the chair form.

ConformationRelative StabilityKey Features for this compound
Chair (Equatorial Benzhydryl) Most Stable Minimizes steric and torsional strain. Bulky group is in the unhindered equatorial position.
Chair (Axial Benzhydryl) Highly UnstableSevere 1,3-diaxial steric repulsion between the benzhydryl group and axial hydrogens.
Boat Unstable"Flagpole" interactions and eclipsing strain.
Twist-Boat UnstableIntermediate between chair and boat forms, less strain than the boat but more than the chair.
Half-Chair Least StableHigh angle and torsional strain; typically a transition state for ring inversion.

This table outlines the expected conformational preferences based on established principles of stereochemistry.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. They can influence conformation and reactivity beyond simple steric considerations.

In this compound, key stereoelectronic interactions would involve:

Nitrogen Inversion : The nitrogen atom rapidly inverts its pyramidal geometry. In the chair conformation, this inversion interconverts the axial and equatorial positions of its lone pair. The bulky benzhydryl group, fixed in the equatorial position, would influence the energy barrier of this inversion.

Hyperconjugation : Stabilizing interactions can occur between filled and empty orbitals. A possible interaction is the donation of electron density from the nitrogen lone pair (n) into the antibonding orbital of the adjacent C-C bonds (σ*). The efficiency of this overlap depends on the orbital alignment, which is dictated by the ring's conformation.

Anomeric-type Effects : While a classic anomeric effect is absent, related interactions between the nitrogen lone pair and the antibonding orbital of the C4-C5 or C3-C4 bonds could occur. Furthermore, interactions between the nitrogen lone pair and the distant carbonyl group's π* orbital (a transannular interaction) might slightly influence the geometry, although this is often weak in a six-membered ring. Studies on related piperidines have shown that stereoelectronic effects can significantly influence basicity and conformational preferences upon protonation. uci.edu

Ring Conformation Studies (e.g., Chair, Boat, Half-Chair forms)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. An MD simulation of this compound would offer insights into its conformational flexibility and interactions with its environment.

A typical MD simulation would involve:

System Setup : A model of the this compound molecule is placed in a simulation box, usually filled with a solvent like water to mimic solution-phase conditions.

Force Field : A classical force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system, describing bond stretching, angle bending, torsions, and non-bonded interactions.

Simulation : Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time (typically nanoseconds to microseconds).

For this compound, MD simulations could be used to:

Explore Conformational Space : To confirm the stability of the equatorial-benzhydryl chair conformation and to sample minor conformations like boat or twist-boat forms that might exist transiently.

Analyze Substituent Dynamics : To study the rotational freedom and preferred orientations of the two phenyl rings in the benzhydryl group. These rings are not static and will rotate, and MD can map the energetic landscape of these motions.

Solvation Analysis : To investigate how solvent molecules (e.g., water) arrange around the molecule, particularly around the polar carbonyl group and the hydrophobic phenyl rings.

Conformational Dynamics in Solution Phase

The conformational landscape of this compound in the solution phase is primarily dictated by the flexibility of the piperidin-4-one ring and the rotational freedom of the N-benzhydryl group. Computational and spectroscopic studies on analogous piperidine systems provide significant insight into the likely dynamic behavior of this compound.

The piperidin-4-one ring is expected to exist predominantly in a chair conformation to minimize torsional and steric strain. However, other conformations, such as the twist-boat, are also possible and may exist in equilibrium. The presence of the ketone at the C4 position can influence the ring's geometry. In related N-acyl piperidin-4-ones, solution-state NMR studies have indicated a preference for a boat conformation to accommodate the planar N-acyl group. chemicalbook.com For this compound, while a chair conformation is generally more stable for the piperidine ring itself, the energetic barrier to other forms can be relatively low. bldpharm.com

The orientation of the bulky benzhydryl group attached to the nitrogen atom is a critical factor. It can adopt either an axial or an equatorial position. Theoretical calculations on similar substituted piperidines generally show a preference for the equatorial position of large N-substituents to avoid unfavorable 1,3-diaxial interactions. bldpharm.com

Table 1: Calculated Conformational Data for Analogous N-Substituted Piperidine Systems

Intermolecular Interactions and Packing Effects

The solid-state structure of this compound, while not specifically reported in the surveyed literature, can be inferred by examining the crystal structures of related organic molecules. The packing of molecules in a crystal lattice is governed by a balance of attractive and repulsive intermolecular forces, aiming to achieve maximum density and stability.

The primary intermolecular interactions expected to dictate the crystal packing of this compound include:

Van der Waals Forces: These London dispersion forces are ubiquitous and arise from temporary fluctuations in electron density. They are the dominant attractive force, particularly involving the large, nonpolar surface area of the benzhydryl group's phenyl rings.

Dipole-Dipole Interactions: The ketone group (C=O) at the C4 position of the piperidine ring introduces a significant dipole moment. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice to maximize electrostatic attraction.

C-H···O Interactions: Weak hydrogen bonds can form between the carbonyl oxygen atom, acting as a hydrogen bond acceptor, and various C-H donors from the piperidine and benzhydryl groups of neighboring molecules. These interactions, though weak, are highly directional and play a crucial role in stabilizing specific packing motifs.

π···π Stacking Interactions: While less common for non-planar benzhydryl systems compared to flat aromatic molecules, offset stacking of the phenyl rings between adjacent molecules may occur, contributing to the cohesive energy of the crystal.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Table of Compounds Mentioned

Spectroscopic Characterization and Structural Elucidation of 1 Benzhydrylpiperidin 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides granular detail about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), and their relationships to one another.

1D NMR (Proton and Carbon-13 NMR)

One-dimensional NMR experiments are fundamental to structural analysis. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope, reveals the number of non-equivalent carbon atoms and their functional group type. irisotope.comslideshare.net

For 1-Benzhydrylpiperidin-4-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the protons of the piperidinone ring. The chemical shifts (δ) of the piperidinone protons would be influenced by their proximity to the nitrogen atom and the carbonyl group.

Similarly, the ¹³C NMR spectrum of this compound would exhibit a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift, typically in the range of 200-210 ppm. Signals for the aromatic carbons, the benzhydryl methine carbon, and the piperidinone ring carbons would also be observed at their respective characteristic chemical shifts. irisotope.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Ph-H)7.10 - 7.50 (multiplet)125.0 - 145.0
Benzhydryl Proton (CH)~4.30 (singlet)~76.0
Piperidinone Protons (CH₂) adjacent to N2.60 - 2.80 (multiplet)~53.0
Piperidinone Protons (CH₂) adjacent to C=O2.40 - 2.60 (multiplet)~41.0
Carbonyl Carbon (C=O)Not Applicable~208.0

Note: The exact chemical shifts can vary depending on the solvent and the specific analogue.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of the molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the piperidinone ring, helping to trace the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comcolumbia.edu For instance, the signal for the benzhydryl proton in the ¹H spectrum would correlate with the benzhydryl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the phenyl rings. epfl.ch For example, correlations would be expected between the piperidinone protons adjacent to the carbonyl group and the carbonyl carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is valuable for determining the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic makeup. For this compound, HRMS would be used to confirm its molecular formula (C₁₈H₁₉NO) by matching the experimentally measured mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. lcms.cz This provides detailed structural information by revealing how the molecule breaks apart. lcms.cz

For this compound, a common fragmentation pathway would involve the cleavage of the bond between the nitrogen and the benzhydryl group. This would lead to the formation of a stable benzhydryl cation (diphenylmethyl cation, [ (C₆H₅)₂CH ]⁺) with a characteristic m/z of 167. This fragment is often a prominent peak in the mass spectrum of compounds containing a benzhydryl moiety. Other fragmentations could involve the piperidinone ring, such as the loss of CO (28 Da) or other small neutral molecules. libretexts.orgmiamioh.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structure m/z (Mass-to-Charge Ratio)
Molecular Ion [M]⁺[C₁₈H₁₉NO]⁺265
Benzhydryl Cation[(C₆H₅)₂CH]⁺167
[M - C₁₃H₁₁]⁺[C₅H₈NO]⁺98

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.demt.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "fingerprint" of the molecule. mt.comamericanpharmaceuticalreview.com

For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the strong C=O (carbonyl) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

Other characteristic vibrations include:

C-H stretching vibrations : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-N stretching vibrations : These are usually observed in the 1250-1020 cm⁻¹ region.

Aromatic C=C bending vibrations : These appear in the fingerprint region (below 1600 cm⁻¹) and can be indicative of the substitution pattern of the phenyl rings.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to non-polar bonds. uni-siegen.de Therefore, the symmetric vibrations of the aromatic rings and the C-C backbone would be expected to show strong signals in the Raman spectrum. The carbonyl stretch is also typically observable in the Raman spectrum. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. uni-siegen.deamericanpharmaceuticalreview.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1700 - 1725 (strong)
Aromatic C-HStretch3000 - 3100 (medium)
Aliphatic C-HStretch2850 - 3000 (medium)
C-NStretch1020 - 1250 (medium)
Aromatic C=CBend1400 - 1600 (variable)

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the study of this compound and its analogues, X-ray crystallography offers critical insights into the steric and electronic effects of the bulky benzhydryl group on the piperidone ring's conformation.

While a crystal structure for this compound itself is not publicly available, analysis of closely related analogues provides a strong basis for understanding its structural characteristics. The crystallographic data of these analogues are crucial for elucidating the likely conformation and solid-state packing of the parent compound.

Detailed research findings from the X-ray diffraction analysis of several analogues of this compound have been reported in the scientific literature. These studies reveal key structural features that are likely to be shared with the parent compound.

For instance, the crystal structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine, a compound where the piperidin-4-one moiety is replaced by a piperazine (B1678402) ring, has been determined. The piperazine ring in this analogue adopts a chair conformation. This finding suggests that the piperidine (B6355638) ring in this compound is also likely to favor a chair conformation to accommodate the sterically demanding benzhydryl group.

Furthermore, studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have provided valuable information on the influence of various substituents on the piperidone ring's geometry. nih.gov Single-crystal X-ray analysis of these compounds has confirmed their molecular structures and provided detailed data on their solid-state conformations. nih.govtandfonline.com For example, the crystal structure of (3E,5E)-1-(4-Fluorobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one has been elucidated, revealing a triclinic crystal system with a P-1 space group. crystallography.net Another study on a related series of N-benzenesulfonyl BAPs showed that one analogue crystallizes in the monoclinic space group P21/n, while three others are triclinic with the space group P-1. nih.gov

The absolute configuration of enantiomers for analogues such as cis-(6-Benzhydrylpiperidin-3-yl)benzylamine has been unambiguously determined using X-ray crystallography, highlighting the technique's importance in stereochemical assignments. researchgate.netacs.org

The collected crystallographic data for representative analogues are summarized in the interactive tables below.

Interactive Data Table: Crystallographic Data for 1-Benzenesulfonyl-4-benzhydryl-piperazine

ParameterValue
Empirical FormulaC₂₃H₂₄N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2390(10)
b (Å)9.1960(7)
c (Å)18.5810(16)
β (°)110.873(3)
Volume (ų)2113.7(3)
Z4

Interactive Data Table: Crystallographic Data for (3E,5E)-1-(4-Fluorobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one crystallography.net

ParameterValue
Empirical FormulaC₂₇H₁₈F₇NO₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5664(6)
b (Å)10.0932(8)
c (Å)14.3871(12)
α (°)90.590(4)
β (°)98.592(4)
γ (°)97.309(4)
Volume (ų)1219.44(17)
Z2

Interactive Data Table: Crystallographic Data for a Trifluoromethyl-Substituted 3,5-bis(arylidene)-4-piperidone Analogue (Compound 5) tandfonline.com

ParameterValue
Empirical FormulaC₂₈H₂₁F₆NO₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.2154(7)
b (Å)15.0290(10)
c (Å)15.1516(10)
α (°)83.506(5)
β (°)82.037(5)
γ (°)66.058(6)
Volume (ų)2512.8(3)
Z4

These crystallographic studies of analogues collectively suggest that the piperidine ring in this compound likely adopts a chair conformation, with the bulky benzhydryl group occupying an equatorial position to minimize steric strain. The precise bond lengths and angles would be influenced by the electronic nature of the substituents on the aromatic rings of the benzhydryl group. The solid-state packing would be governed by intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Q & A

Q. What are the standard synthetic routes for 1-Benzhydrylpiperidin-4-one, and what are their respective yields and limitations?

The synthesis of this compound typically involves multi-step protocols. A common approach includes:

  • Step 1 : Alkylation of piperidin-4-one with benzhydryl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzhydryl group.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Reported yields range from 45–65%, with limitations including competing N-alkylation side reactions and sensitivity to moisture .
  • Alternative route : Reductive amination of piperidin-4-one with benzhydryl ketone derivatives using NaBH₃CN in methanol, achieving ~50% yield but requiring strict pH control (~5–6) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H/¹³C NMR : The benzhydryl group exhibits aromatic protons as a multiplet (δ 7.2–7.4 ppm) and two distinct methine protons (δ ~4.5 ppm). The piperidinone carbonyl carbon appears at δ ~208 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the ketone moiety .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., 265.3 g/mol for C₁₈H₁₉NO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may increase side products. Alternatively, THF improves selectivity for O-alkylation in certain intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can reduce reaction time by 30% .
  • Temperature Control : Maintaining ≤0°C during benzhydryl group introduction minimizes thermal degradation .

Q. What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzhydryl moiety) to isolate pharmacophoric contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict binding affinities to targets like sigma-1 receptors, reconciling discrepancies between in vitro and in vivo assays .
  • Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed bioactivity .

Q. How does the electronic environment of the benzhydryl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Electron-Donating Groups (EDGs) : Para-methoxy substituents on the benzhydryl aromatic rings increase electron density at the carbonyl carbon, enhancing nucleophilic attack rates by 20–40% .
  • Steric Effects : Bulky ortho-substituents hinder access to the piperidinone ring, reducing reaction efficiency in SN2 pathways .
  • Kinetic Studies : Monitoring via HPLC reveals that EDGs lower activation energy (ΔG‡) by stabilizing transition states in Grignard reactions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem (CID: [insert]) and ECHA databases to confirm purity .
  • Contradiction Resolution : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms; use powder X-ray diffraction (PXRD) for phase identification .

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